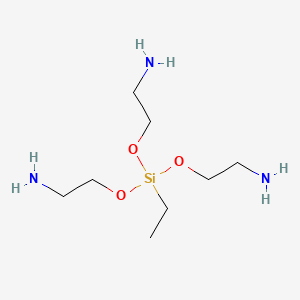
Ethyltris(2-aminoethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyltris(2-aminoethoxy)silane is a silicon-based compound with the chemical formula C8H23N3O3Si. It is a type of silane coupling agent that contains both organic functional and alkoxy groups. This compound is known for its ability to improve the adhesion characteristics of coatings, making it valuable in various industrial applications.
Vorbereitungsmethoden
Ethyltris(2-aminoethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropyltriethoxysilane with monoethanolamine in the presence of a binary antioxidant and catalytic amounts of an alkali metal alcoholate. The reaction is carried out in a homogeneous phase at a temperature of 100–110°C, followed by distillation to remove ethanol . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include alkoxides and halides.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. It is often catalyzed by transition metals.
Oxidation and Reduction: this compound can undergo oxidation to form silanols and reduction to form silanes. .
Wissenschaftliche Forschungsanwendungen
Ethyltris(2-aminoethoxy)silane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyltris(2-aminoethoxy)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silanol group formed from the alkoxy group via hydrolysis interacts with inorganic surfaces, while the organic functional group interacts with polymers. This dual interaction improves the adhesion of the inorganic/polymer interface .
Vergleich Mit ähnlichen Verbindungen
Ethyltris(2-aminoethoxy)silane can be compared with other silane coupling agents such as:
3-Aminopropyltriethoxysilane (APTES): Known for its use in surface modification of metal oxide nanoparticles.
Triethoxy(octyl)silane (OCTEOS): Used for enhancing the mechanical properties of natural rubber compounds.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Provides excellent improvement in the mechanical properties and cross-link density of rubber nanocomposites.
This compound is unique due to its specific combination of ethoxy and amino groups, which provide enhanced adhesion properties and versatility in various applications.
Eigenschaften
CAS-Nummer |
15942-81-1 |
|---|---|
Molekularformel |
C8H23N3O3Si |
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine |
InChI |
InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3 |
InChI-Schlüssel |
SWPJKMGHGWRJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](OCCN)(OCCN)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




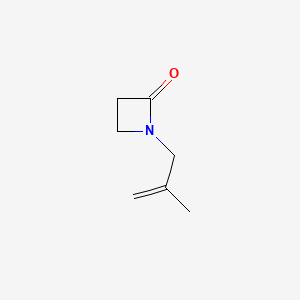
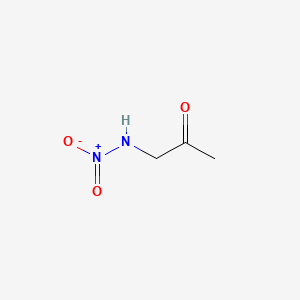
![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
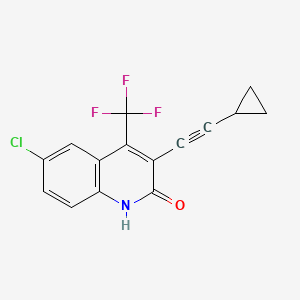
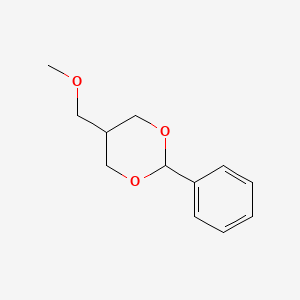


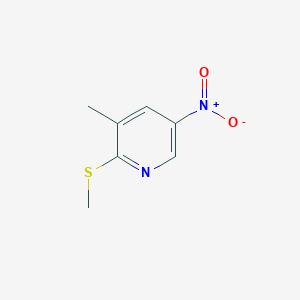
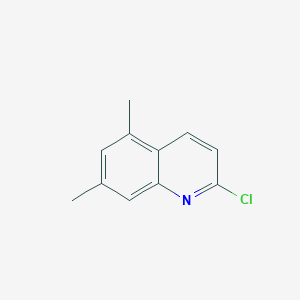
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
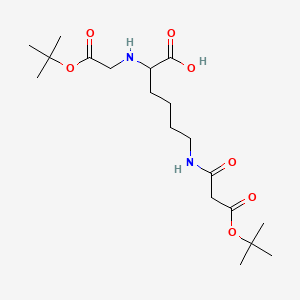
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
